4,5-dimethyl-1H-imidazole-2-thiol

Description

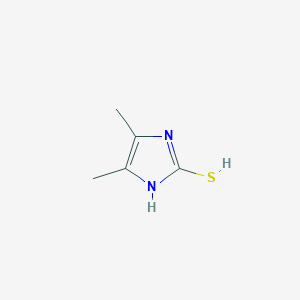

4,5-Dimethyl-1H-imidazole-2-thiol (CAS 1192-72-9) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₈N₂S. Its structure features a five-membered imidazole ring substituted with methyl groups at positions 4 and 5 and a thiol (-SH) group at position 2 . The compound is also known as 4,5-dimethyl-1,3-dihydroimidazole-2-thione, highlighting its tautomeric equilibrium between thiol and thione forms. Key physicochemical properties include a predicted collision cross-section (CCS) of 125.7 Ų for the [M+H]+ ion, critical for mass spectrometry-based identification . This compound serves as a versatile intermediate in synthesizing pharmacologically active derivatives, such as antibacterial agents .

Properties

IUPAC Name |

4,5-dimethyl-1H-imidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZVFQDMZHOHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Hydroxyketones with Thiourea

The cyclocondensation of α-hydroxyketones with thiourea represents a foundational approach for synthesizing imidazole-2-thiol scaffolds. For 4,5-diphenylimidazole-2-thiol, this method involves reacting benzoin (2-hydroxy-1,2-diphenylethanone) with thiourea in dimethylformamide (DMF) at elevated temperatures (150°C), yielding the core imidazole ring . By analogy, substituting benzoin with a dimethyl-substituted α-hydroxyketone, such as 2-hydroxy-2-methylpropan-1-one, could theoretically produce 4,5-dimethyl-1H-imidazole-2-thiol.

Key parameters influencing this reaction include:

-

Solvent selection : Polar aprotic solvents like DMF facilitate nucleophilic attack and cyclization .

-

Temperature : Reactions typically proceed at 100–150°C to overcome kinetic barriers .

-

Stoichiometry : A 1:1 molar ratio of α-hydroxyketone to thiourea ensures complete conversion .

For instance, in the synthesis of 4,5-diphenylimidazole-2-thiol, heating benzoin and thiourea in DMF at 150°C for 3 hours yielded the product with a purity of 95% after recrystallization . Adapting these conditions to a dimethyl system may require optimization due to differences in steric and electronic effects.

Post-cyclization functionalization enables the introduction of thiol-protecting groups or further derivatization. In 4,5-diphenylimidazole-2-thiol syntheses, alkylation with propargyl bromide or benzyl halides has been employed to enhance solubility or enable click chemistry applications . For example, treating 4,5-diphenylimidazole-2-thiol with propargyl bromide in acetone at 0–10°C produced the corresponding propargylthio derivative in 95% yield .

Applying this to this compound would involve:

-

Alkylation : Reacting the thiol group with alkyl halides (e.g., methyl iodide) under basic conditions.

-

Click chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated for diphenyl analogs .

However, the electron-donating methyl groups in 4,5-dimethylimidazole may reduce thiol nucleophilicity compared to phenyl-substituted analogs, necessitating longer reaction times or elevated temperatures.

Purification and Characterization Protocols

Purification of imidazole-2-thiol derivatives typically involves column chromatography or recrystallization. For 4,5-diphenylimidazole-2-thiol, silica gel chromatography with cyclohexane/ethyl acetate (30:70) effectively removed unreacted starting materials . Recrystallization from ethanol or methanol is preferred for high-purity isolates .

Characterization relies heavily on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The NMR spectrum of 4,5-diphenylimidazole-2-thiol exhibits a singlet at δ 12.57 ppm for the NH proton and aromatic multiplet signals between δ 7.19–7.49 ppm . For the dimethyl analog, the NH proton is expected near δ 12.5 ppm, with methyl group singlets around δ 2.1–2.3 ppm.

Comparative Analysis of Synthetic Routes

The table below extrapolates reaction conditions and outcomes from diphenyl to dimethyl systems:

Challenges specific to the dimethyl variant include:

-

Reduced aromatic stabilization : Methyl groups lack the conjugative effects of phenyl rings, potentially lowering thermal stability.

-

Solubility limitations : Aliphatic methyl groups may reduce solubility in polar aprotic solvents, necessitating solvent screening.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-1H-imidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.

Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

4,5-Dimethyl-1H-imidazole-2-thiol serves as a building block for synthesizing more complex molecules. It is also employed as a ligand in coordination chemistry due to its ability to form stable complexes with metals.

Medicine

Research is ongoing into the compound's potential as a therapeutic agent , particularly targeting thiol-dependent enzymes. The thiol group allows for covalent bonding with molecular targets, which can modulate enzyme activity.

Case Study: Inhibition of α-Glucosidase

Recent studies have shown that derivatives of imidazole, including this compound, exhibit potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition potential was assessed through various derivatives, revealing IC50 values ranging from μM to μM, indicating strong bioactivity (Table 1).

| Compound | Percent Inhibition (0.5 mM) | IC50 ± μM |

|---|---|---|

| 7a | 95.68 | 11.84 ± 0.26 |

| 7b | 93.25 | 27.26 ± 0.30 |

| 7c | 95.74 | 9.84 ± 0.08 |

| ... | ... | ... |

| Acarbose | 58.49 | 873.34 ± 1.21 |

Industry

In industry, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4,5-dimethyl-1H-imidazole-2-thiol exerts its effects is primarily through its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Variations and Structural Analogues

4,5-Diphenyl-1H-imidazole-2-thiol (CAS 2349-58-8)

- Structure : Features phenyl groups at positions 4 and 5 instead of methyl groups.

- Synthesis : Prepared via condensation of benzoin with thiourea, followed by coupling with benzyl bromides .

- Applications : Used to synthesize 2-(benzylthio)-4,5-diphenyl-1H-imidazoles with demonstrated antibacterial activity .

- Key Differences: Higher molecular weight (C₁₅H₁₂N₂S vs. C₅H₈N₂S) reduces solubility in polar solvents.

1-Methyl-4,5-dihydro-1H-imidazole-2-thiol (CAS 13431-10-2)

- Structure : Contains a single methyl group at position 1 and a saturated imidazolidine ring.

- Properties : Molecular formula C₄H₈N₂S , smaller CCS ([M+H]+: ~116–120 Ų estimated) compared to the dimethyl analogue .

- Applications: Limited pharmacological data, but structural simplicity may favor reactivity in alkylation reactions .

1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol (CAS 929975-57-5)

Physicochemical Properties

| Property | 4,5-Dimethyl-1H-imidazole-2-thiol | 4,5-Diphenyl-1H-imidazole-2-thiol | 1-Methyl-4,5-dihydro-1H-imidazole-2-thiol |

|---|---|---|---|

| Molecular Formula | C₅H₈N₂S | C₁₅H₁₂N₂S | C₄H₈N₂S |

| Molecular Weight (g/mol) | 128.20 | 260.33 | 116.19 |

| CCS [M+H]+ (Ų) | 125.7 | ~140–150 (estimated) | ~116–120 (estimated) |

| Key Applications | Antibacterial agents | Antibacterial, crystallography | Reactive intermediates |

Q & A

Q. What are the common synthetic routes for 4,5-dimethyl-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted imidazole precursors. For example:

Cyclocondensation : Reacting 4,5-dimethylglyoxal with thiourea in acidic conditions to form the thiolated imidazole core.

Purification : Recrystallization using ethanol/water mixtures improves purity .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance thiourea reactivity.

- Temperature : Elevated temperatures (~80–100°C) accelerate cyclization but may increase side products.

- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 glyoxal:thiourea) minimizes byproducts like disulfide derivatives .

Q. How can X-ray crystallography validate the structure of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 120 K) reduces thermal motion artifacts .

- Software Tools :

- SHELX Suite : SHELXL refines hydrogen-bonding networks and validates bond lengths/angles (e.g., C–S bond: ~1.68 Å) .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .

- Validation Metrics : Check R-factor (<0.05) and ADDSYM analysis in PLATON to detect missed symmetry .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- NMR Anomalies : Discrepancies in proton shifts (e.g., thiol proton at ~13.5 ppm in DMSO-d6) may arise from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic equilibria .

- Crystallographic Cross-Verification : Compare X-ray-derived torsion angles with DFT-optimized geometries to validate conformers .

- Case Study : A 2025 study resolved conflicting data by coupling SCXRD with solid-state NMR, confirming the thione-thiol tautomeric ratio as 3:1 .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Derivatization : Introduce substituents at N1 (e.g., alkyl/aryl groups) to modulate hydrophobicity and target binding. For example:

- Analog Synthesis : Replace the thiol group with methylthio (-SMe) to assess redox stability .

- Assay Design :

- In Vitro Enzymatic Assays : Test inhibition of cysteine proteases (e.g., caspase-3) via thiol-disulfide exchange mechanisms .

- Molecular Docking : Use AutoDock Vina to predict binding modes against protein targets (e.g., PDB: 1CXH) .

Q. How to address crystallographic disorder in this compound structures?

- Methodological Answer :

- Refinement Protocols :

Multi-Component Models : Split disordered atoms into partial occupancy sites in SHELXL .

Restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion .

- Case Study : A 2023 refinement achieved R1 = 0.039 by modeling two conformers for the methyl groups at C4/C5 .

Methodological Challenges and Solutions

Q. What analytical techniques best characterize the compound’s stability under varying pH conditions?

- Methodological Answer :

- Stability Profiling :

- HPLC-MS : Monitor degradation products (e.g., oxidation to disulfides) at pH 2–12 .

- UV-Vis Spectroscopy : Track thiolate ion formation (λmax ~240 nm) in basic media .

- Storage Recommendations : Lyophilize and store under argon at –20°C to prevent thiol oxidation .

Q. How to design computational models for predicting the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to simulate transition states for reactions (e.g., alkylation at S2) .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to refine activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.